molecular formula C6H15NO B13514072 (3-Ethoxypropyl)(methyl)amine

(3-Ethoxypropyl)(methyl)amine

Cat. No.: B13514072
M. Wt: 117.19 g/mol
InChI Key: RSOVYHJBOYUBKJ-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)(methyl)amine is an organic compound with the chemical formula C6H15NO It is a liquid at room temperature and is known for its unique properties that make it useful in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Ethoxypropyl)(methyl)amine can be synthesized through several methods. One common method involves the reaction of 3-ethoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

3-Ethoxypropylamine+Methyl iodideThis compound+Sodium iodide\text{3-Ethoxypropylamine} + \text{Methyl iodide} \rightarrow \text{this compound} + \text{Sodium iodide} 3-Ethoxypropylamine+Methyl iodide→this compound+Sodium iodide

The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process. This involves the use of a fixed-bed reactor where 3-ethoxypropylamine and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production with high efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: New amine derivatives with different alkyl groups.

Scientific Research Applications

(3-Ethoxypropyl)(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used as a corrosion inhibitor in water treatment and as a solvent in the paint and textile industries.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)(methyl)amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of new products. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: Similar in structure but with a methoxy group instead of an ethoxy group.

    N-Methylpropylamine: Similar but lacks the ethoxy group.

    Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen.

Uniqueness

(3-Ethoxypropyl)(methyl)amine is unique due to the presence of both an ethoxy group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical properties that make it useful in various applications, particularly in the synthesis of complex organic molecules and as a corrosion inhibitor.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-ethoxy-N-methylpropan-1-amine

InChI

InChI=1S/C6H15NO/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3

InChI Key

RSOVYHJBOYUBKJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC

Origin of Product

United States

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